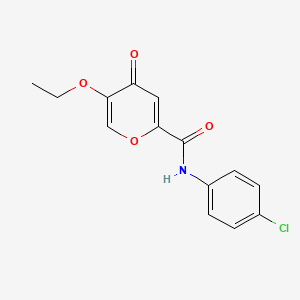![molecular formula C10H10ClNO3S B2581543 2-({[(3-Chlorophenyl)carbamoyl]methyl}sulfanyl)acetic acid CAS No. 338421-10-6](/img/structure/B2581543.png)
2-({[(3-Chlorophenyl)carbamoyl]methyl}sulfanyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[(3-Chlorophenyl)carbamoyl]methyl}sulfanyl)acetic acid is an organic compound with the molecular formula C10H10ClNO3S It is known for its unique structure, which includes a chlorophenyl group, a carbamoyl group, and a sulfanylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(3-Chlorophenyl)carbamoyl]methyl}sulfanyl)acetic acid typically involves the reaction of 3-chlorophenyl isocyanate with a suitable thiol and acetic acid derivative. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the carbamoyl linkage. The process can be summarized as follows:
Reactants: 3-chlorophenyl isocyanate, thiol, acetic acid derivative.
Conditions: Base (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature.
Procedure: The reactants are mixed in the presence of the base and solvent, and the reaction is allowed to proceed at room temperature until completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-({[(3-Chlorophenyl)carbamoyl]methyl}sulfanyl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
2-({[(3-Chlorophenyl)carbamoyl]methyl}sulfanyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-({[(3-Chlorophenyl)carbamoyl]methyl}sulfanyl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfanyl group may play a crucial role in its binding affinity and specificity. Pathways involved in its mechanism of action include inhibition of enzyme activity or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-({[(2-Chlorophenyl)carbamoyl]methyl}sulfanyl)acetic acid
- 2-({[(4-Chlorophenyl)carbamoyl]methyl}sulfanyl)acetic acid
- 2-({[(3-Bromophenyl)carbamoyl]methyl}sulfanyl)acetic acid
Uniqueness
2-({[(3-Chlorophenyl)carbamoyl]methyl}sulfanyl)acetic acid is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and binding properties. This positional isomerism can result in different biological activities and chemical behaviors compared to its analogs.
Properties
IUPAC Name |
2-[2-(3-chloroanilino)-2-oxoethyl]sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3S/c11-7-2-1-3-8(4-7)12-9(13)5-16-6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJXESWTQMRFPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CSCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(4-fluorophenyl)-18,19-dimethoxy-4,5,9,13-tetrazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one](/img/structure/B2581461.png)
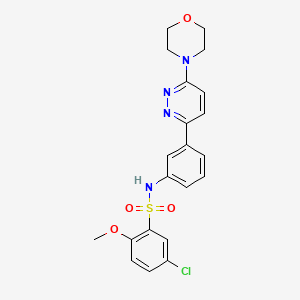

![1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B2581465.png)
![4-isopropoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2581468.png)
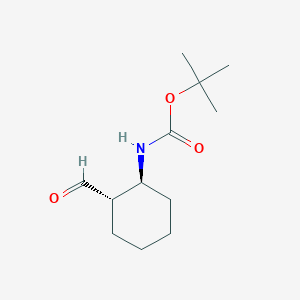
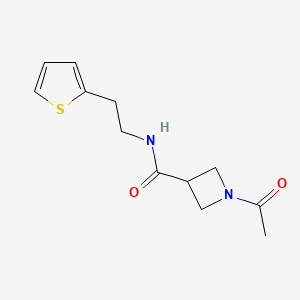
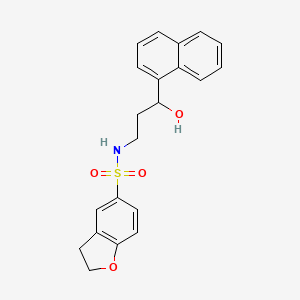
![Diethyl 2-[(2,5-dimethoxyanilino)methylene]malonate](/img/structure/B2581476.png)
![Tert-butyl N-[2-[4-[(prop-2-enoylamino)methyl]phenyl]ethyl]carbamate](/img/structure/B2581477.png)

![N-{[4-butyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B2581479.png)
![N'-[(1E)-(3,4-dimethoxyphenyl)methylidene]-1,3,5-trimethyl-1H-pyrazole-4-carbohydrazide](/img/structure/B2581481.png)
